molecular formula C20H18N2O2S2 B2835394 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 919751-42-1

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Cat. No.: B2835394
CAS No.: 919751-42-1
M. Wt: 382.5
InChI Key: VSOKLVLROYPYPW-UHFFFAOYSA-N
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Description

“N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” is a complex organic compound that features a chromeno-thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromeno-Thiazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophenol and a chromone derivative under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide moiety can be introduced via an amide coupling reaction using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Ethylthio Substitution: The ethylthio group can be introduced through a nucleophilic substitution reaction using an appropriate thiol reagent like ethanethiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like thiols or amines, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which “N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide: Lacks the ethylthio group, which might affect its reactivity and biological activity.

    N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methylphenyl)acetamide: Contains a methyl group instead of an ethylthio group, potentially altering its properties.

Uniqueness

The presence of the ethylthio group in “N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” distinguishes it from similar compounds, potentially conferring unique chemical reactivity and biological activity. This structural feature might enhance its interactions with specific molecular targets or improve its solubility and stability.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c1-2-25-14-9-7-13(8-10-14)11-18(23)21-20-22-19-15-5-3-4-6-16(15)24-12-17(19)26-20/h3-10H,2,11-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOKLVLROYPYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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